N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 874805-78-4
VCID: VC6323392
InChI: InChI=1S/C16H22ClN3O5S/c1-11(2)9-18-15(21)16(22)19-10-14-20(7-8-25-14)26(23,24)13-5-3-12(17)4-6-13/h3-6,11,14H,7-10H2,1-2H3,(H,18,21)(H,19,22)
SMILES: CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H22ClN3O5S
Molecular Weight: 403.88

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

CAS No.: 874805-78-4

Cat. No.: VC6323392

Molecular Formula: C16H22ClN3O5S

Molecular Weight: 403.88

* For research use only. Not for human or veterinary use.

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide - 874805-78-4

Specification

CAS No. 874805-78-4
Molecular Formula C16H22ClN3O5S
Molecular Weight 403.88
IUPAC Name N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Standard InChI InChI=1S/C16H22ClN3O5S/c1-11(2)9-18-15(21)16(22)19-10-14-20(7-8-25-14)26(23,24)13-5-3-12(17)4-6-13/h3-6,11,14H,7-10H2,1-2H3,(H,18,21)(H,19,22)
Standard InChI Key DKEWBHKWCVVDAL-UHFFFAOYSA-N
SMILES CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Synthesis Pathway

The synthesis of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves:

  • Formation of the Oxazolidinone Core:

    • Reacting an appropriate amino alcohol with a carbonyl source (e.g., diethyl carbonate or phosgene derivatives).

    • Cyclization occurs to form the oxazolidinone ring.

  • Introduction of the Sulfonyl Group:

    • The oxazolidinone is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide functionality.

  • Linkage to Ethanediamide:

    • A methylation step introduces the ethanediamide chain, followed by coupling with 2-methylpropylamine for N-substitution.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Activity

Oxazolidinones are well-known for their antibacterial properties, particularly against Gram-positive bacteria. The incorporation of a sulfonamide group may further enhance antimicrobial efficacy by targeting bacterial enzymes.

Anticancer Potential

Sulfonamide-containing compounds have shown promise as anticancer agents by inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in tumors under hypoxic conditions.

Enzyme Inhibition

The compound's structure suggests it could act as an inhibitor of specific enzymes due to its ability to mimic natural substrates or bind active sites.

Research Findings and Studies

While specific studies on this compound are not readily available, related oxazolidinone derivatives have been extensively studied for their pharmacological activities:

  • Antibacterial Activity:

    • Oxazolidinones like linezolid inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit .

    • The sulfonamide group may provide additional antibacterial mechanisms by interfering with folate biosynthesis pathways .

  • Anticancer Studies:

    • Sulfonamide derivatives have demonstrated cytotoxicity against cancer cell lines through apoptosis induction and metabolic disruption .

  • Structure-Activity Relationship (SAR):

    • Modifications at the N-substituent or sulfonamide group can significantly influence bioactivity and pharmacokinetics .

Limitations

  • Limited solubility in water may restrict its bioavailability.

  • Potential toxicity associated with sulfonamides requires careful evaluation.

Future Research

  • Further studies on its pharmacokinetics and pharmacodynamics are necessary.

  • Derivatization could optimize its biological activity and reduce side effects.

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